molecular formula C19H16ClN3OS B11245920 2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B11245920
M. Wt: 369.9 g/mol
InChI Key: GZMSUXHABUWDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic benzamide derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a 2-chlorobenzamide moiety at position 3. This scaffold is notable for its structural similarity to pharmacologically active compounds, including anticancer agents (e.g., Levamisole) and enzyme inhibitors targeting pathways like hIDO1/hTDO2 .

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

2-chloro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide

InChI

InChI=1S/C19H16ClN3OS/c20-15-9-5-4-8-14(15)18(24)21-12-16-17(13-6-2-1-3-7-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)

InChI Key

GZMSUXHABUWDCD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Biological Activity/Notes Reference
2-Chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide 2-Chlorobenzamide at position 5 387.86 N/A Primary compound of interest; structural basis for comparison
4-(Diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide Diethylamino group replaces chloro on benzamide 404.49 N/A Enhanced solubility due to electron-donating group; lower metabolic stability
3,4-Difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide 3,4-Difluoro substitution on benzamide 371.40 N/A Improved target binding via fluorine's electronegativity; higher lipophilicity
1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea Urea linker replaces benzamide; cyanophenyl and ethynyl groups 432.48 N/A Co-crystallized with hIDO1 (PDB: 6KPS); potent enzyme inhibition (IC₅₀ < 1 µM)
Levamisole ((6S)-6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole) No benzamide group; unsubstituted imidazothiazole core 204.29 N/A FDA-approved anticancer/antihelminthic; modulates immune response
N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(3-hydroxypropyl)-1H-triazol-1-yl)acetamide Bromophenyl and triazole-acetamide substituents 502.40 82% Evaluated for IDO1 inhibition; moderate activity (IC₅₀ ~10 µM)

Enzyme Inhibition Profiles

  • hIDO1 Inhibition : The urea-linked analog (PDB: 6KPS) exhibits superior hIDO1 inhibition compared to benzamide derivatives, attributed to stronger hydrogen bonding with the heme cofactor .
  • Anticancer Activity : Levamisole lacks the benzamide group but shares the imidazothiazole core, demonstrating that the core itself contributes to immune modulation in cancer therapy .

Physicochemical Properties

  • Solubility : Fluorinated analogs (e.g., 3,4-difluoro derivative) show increased lipophilicity (LogP ~3.5) compared to the chloro derivative (LogP ~2.8), impacting bioavailability .
  • Metabolic Stability : The urea-linked analog undergoes faster hepatic clearance than benzamide derivatives due to susceptibility to amidase enzymes .

Key Research Findings

  • Structural Insights : X-ray crystallography (PDB: 6KPS) confirms that the urea linker in the co-crystallized analog forms critical interactions with hIDO1's active site, a feature absent in benzamide derivatives .
  • Biological Screening : Compounds with triazole-acetamide side chains () exhibit moderate-to-strong IDO1 inhibition but lower selectivity compared to the urea-based compound .
  • Toxicity : Levamisole’s unsubstituted core is associated with adverse immune effects, whereas benzamide derivatives show reduced toxicity in preclinical models .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring fused with an imidazole moiety, which is known for its diverse biological activities. The presence of the 2-chloro and benzamide groups enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide have shown promising activity against Mycobacterium tuberculosis (Mtb).

In a study evaluating various thiazole derivatives, one compound demonstrated an IC50 of 2.32 μM against Mtb H37Ra, indicating potent antitubercular activity while exhibiting low toxicity towards human lung fibroblast cells (MRC-5) at concentrations above 128 μM .

Antitumor Activity

The thiazole moiety in the compound has been linked to antitumor effects. Research has shown that related compounds possess significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
IT10Mtb2.32
IT06Mtb2.03
Compound 13Jurkat<10

These findings suggest that modifications in the phenyl ring or the introduction of electron-donating groups can enhance the anticancer efficacy .

The proposed mechanism of action for these compounds involves inhibition of critical enzymes in bacterial and cancer cell metabolism. Molecular docking studies have indicated that these compounds may interact with specific targets such as Pantothenate synthetase in Mtb, leading to disrupted metabolic processes .

Case Study 1: Antitubercular Efficacy

A research team synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their activity against Mtb. The most active derivative exhibited an IC90 of 7.05 μM , showcasing its potential as a lead compound for further development in tuberculosis treatment .

Case Study 2: Cytotoxicity Profiling

Another study focused on the cytotoxic effects of thiazole derivatives on human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that certain derivatives had IC50 values comparable to doxorubicin, a standard chemotherapeutic agent, highlighting their potential as alternative therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.